外消旋苯乙烯氧化物-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

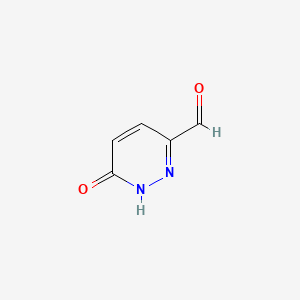

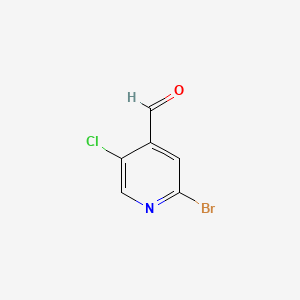

Rac Styrene Oxide-13C2, also known as 2-Phenyloxirane-13C2, is a biochemical used for proteomics research . It has a CAS number of 1189532-69-1 and a molecular formula of C6 2H8O . The molecular weight is 122.13 .

Molecular Structure Analysis

The molecular structure of rac Styrene Oxide-13C2 is represented by the formula C6 2H8O . The InChI representation isInChI=1S/C8H8O/c1-2-4-7 (5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 . Chemical Reactions Analysis

Aminolysis of Styrene Oxide over heterogeneous acidic catalysts has been studied . Silica alumina and silica zirconia mixed oxides have been shown to be effective and regioselective catalysts for the aminolysis of styrene oxide under very mild experimental conditions .科学研究应用

Production of ®-styrene oxide

The enantioselective resolution of racemic styrene oxide (rac-SO) to ®-SO by whole cells of a recombinant Escherichia coli expressing epoxide hydrolase (EH) activity in aqueous and biphasic system has been studied . The yield and the enantiomeric excess (ee) of ®-SO were found to be dependent on various variables such as the concentration of recombinant cell, substrate and product .

Enantioselective Epoxidation of Styrene

The H2O2-dependent ®-enantioselective epoxidation of styrene and its derivatives by site-mutated variants of a unique non-natural P450BM3 peroxygenase has been enabled . The observed ®-enantiomeric excess (ee) of styrene epoxidation is up to 99% .

Proteomics Research

Rac Styrene Oxide-13C2 is used as a biochemical for proteomics research .

Synthesis of 2-hydroxyacetophenone

Co-expression of potato epoxide hydrolase and engineered alcohol dehydrogenase variants can be employed for robust and facile production of 2-hydroxyacetophenone from racemic styrene oxide .

Intermediate for Synthesis of Anticancer Agent Levamisole

(S)-SO, an enantiomer of racemic styrene oxide, is an intermediate for the synthesis of anticancer agent Levamisole .

Intermediate for Synthesis of Anti-HIV agent (-)-hyperolactone C

(S)-SO is also used as an intermediate for the synthesis of anti-HIV agent (-)-hyperolactone C .

Intermediate for Synthesis of Nematocide

(S)-SO is used as an intermediate for the synthesis of nematocide .

Intermediate for Synthesis of NK-1 Receptor Antagonists (+)-CP-99,994

The opposite enantiomer ®-SO can be used for the synthesis of the NK-1 receptor antagonists (+)-CP-99,994 .

属性

IUPAC Name |

2-phenyl(2,3-13C2)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-ANVYNZRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH](O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Styrene Oxide-13C2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

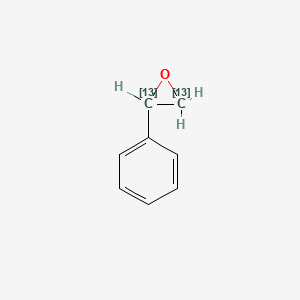

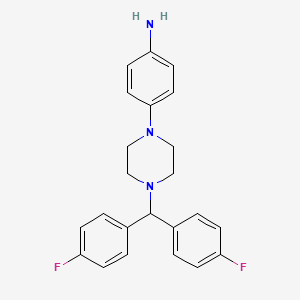

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

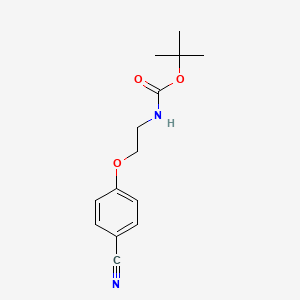

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)